2-(1,3-Benzothiazol-2-yl)propan-2-amine
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Overview
Description
2-(1,3-Benzothiazol-2-yl)propan-2-amine is a chemical compound with the molecular formula C10H12N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)propan-2-amine typically involves the reaction of 1,3-benzothiazole with appropriate amine precursors under controlled conditions. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of catalysts such as samarium triflate in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-(1,3-Benzothiazol-2-yl)propan-2-amine.
Benzothiazole: The parent compound, which shares the benzothiazole ring structure.
2-(1,3-Benzothiazol-2-yl)ethanamine: A structurally similar compound with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific amine substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJUFYLPIBFGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2S1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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